2-fluoro-N-methyl Benzeneethanamine HCL
Description
Contextualization within Phenethylamine (B48288) Derivatives and Fluorinated Analogs
2-fluoro-N-methyl benzeneethanamine HCL belongs to the broad class of phenethylamines, which are organic compounds with a phenethylamine backbone. This core structure consists of a phenyl ring attached to an amino group via a two-carbon chain. psychonautwiki.org The phenethylamine class includes a vast array of substances, from endogenous neurotransmitters to various pharmaceutical and psychoactive compounds. frontiersin.org
This compound is a structural analog of methamphetamine and is specifically classified as a substituted amphetamine, meaning it has a methyl group on the alpha carbon of the ethyl chain. psychonautwiki.org Its defining feature is the substitution of a hydrogen atom with a fluorine atom at the 2-position of the phenyl ring. psychonautwiki.org This makes it a positional isomer of other fluorinated methamphetamines like 3-fluoromethamphetamine (3-FMA) and 4-fluoromethamphetamine (4-FMA). wikipedia.org
Significance in Contemporary Chemical and Pharmacological Research
The primary significance of this compound in current research is rooted in its status as a novel psychoactive substance (NPS) or "designer drug." caymanchem.comelsevierpure.com Its emergence and distribution have made it a target for forensic chemists and toxicologists who require well-characterized reference materials for the unambiguous identification of the substance in seized materials or biological samples. caymanchem.comoup.com
Although comprehensive pharmacological data is limited, preliminary research suggests that 2-FMA acts on dopamine (B1211576) and norepinephrine (B1679862) systems in the brain. psychonautwiki.orgchemicalroute.com It is believed to function as a releasing agent for these neurotransmitters. psychonautwiki.org Unlike some of its structural relatives, it does not appear to have significant activity at serotonin (B10506) 5-HT2A receptors. wikipedia.org This selectivity is a point of interest for pharmacological research, as it helps to dissect the structure-activity relationships within the amphetamine class. The compound is often compared to lisdexamfetamine (B1249270) and dextroamphetamine in research contexts exploring functional stimulants. wikipedia.org
Scope and Objectives of Academic Inquiry
Academic and forensic inquiry into this compound focuses on several key objectives. A primary goal is the development and validation of analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for its detection. nih.govpolicija.si
A significant area of investigation is the study of its metabolism. nih.govelsevierpure.com Research has sought to identify the major metabolites of 2-FMA to improve the accuracy of toxicological screenings. nih.govelsevierpure.com Studies have identified N-hydroxylation and aliphatic hydroxylation as characteristic metabolic pathways. nih.govresearchgate.net Specifically, N-hydroxy-2-FMA and diastereomers of 2-fluoroephedrine have been identified as plausible metabolites. nih.govresearchgate.net Identifying unique metabolites is crucial for forensic science, as it allows for the confirmation of 2-FMA ingestion, distinguishing it from the intake of related compounds like 2-fluoroamphetamine (B239227) (2-FA), which is itself a metabolite. nih.govoup.com
Compound Reference Table
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-11-7-6-8-4-2-3-5-9(8)10;/h2-5,11H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQYDGJZXRPRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Precursors
Retrosynthetic Analysis and Key Disconnections for 2-fluoro-N-methyl Benzeneethanamine Hydrochloride
A retrosynthetic analysis of 2-fluoro-N-methyl-benzeneethanamine hydrochloride reveals several logical bond disconnections that form the basis for plausible synthetic routes. The primary target molecule can be disconnected at the carbon-nitrogen bond of the ethylamine (B1201723) side chain and the carbon-fluorine bond on the aromatic ring.
The most straightforward disconnection is the formation of the hydrochloride salt from the free base, 2-fluoro-N-methyl-benzeneethanamine. The free base, in turn, can be retrosynthetically cleaved at the N-methyl bond, suggesting a primary amine precursor, 2-(2-fluorophenyl)ethanamine, which could be methylated. Alternatively, disconnection at the C-N bond of the ethylamine side chain points towards a two-carbon synthon and a methylamine (B109427) source.
Another key disconnection involves the carbon-carbon bond of the ethylamine side chain. This approach leads to a 2-fluorobenzyl derivative and a one-carbon synthon that can be elaborated to the amine functionality.
Finally, the fluorine substituent on the aromatic ring can be considered a point of disconnection. This suggests a precursor phenethylamine (B48288) derivative that can undergo a fluorination reaction.
These disconnections give rise to several convergent synthetic strategies, primarily revolving around the formation of the phenethylamine backbone, introduction of the fluorine atom, and N-methylation.
Classical and Novel Synthetic Pathways to Benzeneethanamine Derivatives
The synthesis of benzeneethanamine derivatives, such as the target molecule, can be achieved through several established and modern synthetic methodologies.
Amine Alkylation Approaches for N-methyl Benzeneethanamine Analogs
A common method for the synthesis of N-methylated amines is the direct alkylation of a primary amine with a methylating agent. In the context of 2-fluoro-N-methyl-benzeneethanamine, this would involve the N-methylation of 2-(2-fluorophenyl)ethanamine. However, a significant drawback of this approach is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts. alfa-chemistry.comnih.gov The reactivity of the resulting secondary amine is often higher than the starting primary amine, making selective mono-methylation challenging. nih.gov
To circumvent this, methods have been developed that utilize alcohols as alkylating agents in the presence of a catalyst, which is considered a greener approach. nih.govnih.gov For instance, iridium complexes can catalyze the N-alkylation of phenethylamines with alcohols. nih.gov Another approach involves the use of protecting groups. For example, a primary amine can be converted to a sulfonamide, which is then N-methylated followed by deprotection. researchgate.net
| Alkylation Method | Reagents | Advantages | Disadvantages |
| Direct Alkylation | Methyl halide (e.g., CH₃I) | Simple procedure | Poor selectivity, over-alkylation |
| Catalytic Alkylation | Alcohol (e.g., Methanol), Ir or Ru catalyst | Greener, good selectivity | Requires specific catalysts |
| Protection-Alkylation-Deprotection | p-toluenesulfonyl chloride, methyl iodide, hydrolysis | Good selectivity | Multi-step, requires protection/deprotection |
Reductive Amination Strategies in Phenethylamine Synthesis
Reductive amination is a highly versatile and widely used method for the synthesis of amines. wikipedia.orgyoutube.comlibretexts.orgyoutube.com This two-step, often one-pot, process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.orgyoutube.comlibretexts.org For the synthesis of 2-fluoro-N-methyl-benzeneethanamine, this strategy can be applied by reacting 2-fluorophenylacetaldehyde with methylamine to form an intermediate imine, which is subsequently reduced. youtube.com
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their mildness and selectivity for the iminium ion over the carbonyl group. libretexts.orgyoutube.com This allows for the reaction to be performed in a single pot.
| Carbonyl Precursor | Amine Source | Reducing Agent | Key Features |
| 2-Fluorophenylacetaldehyde | Methylamine | NaBH₃CN or NaBH(OAc)₃ | One-pot reaction, good yield, mild conditions |
| 2-Fluorophenylacetone | Ammonia, then methylation | NaBH₃CN or H₂/Catalyst | Leads to primary amine, requires subsequent N-methylation |
Fluorination Techniques for Aromatic Rings in Benzeneethanamines
The introduction of a fluorine atom onto an aromatic ring can be achieved through either electrophilic or nucleophilic fluorination methods. alfa-chemistry.comwikipedia.org The choice of method depends on the substrate and the desired regioselectivity.
Electrophilic Fluorination: This method involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source. wikipedia.org Reagents such as Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are commonly used. wikipedia.orgrsc.org For the synthesis of the target molecule, an appropriate phenethylamine precursor could be subjected to electrophilic fluorination. For instance, phenylacetic acid derivatives can be fluorinated using Selectfluor. acs.orgresearchgate.netdigitellinc.com
Nucleophilic Aromatic Substitution (SNA_r): This method is suitable for aromatic rings bearing electron-withdrawing groups and a good leaving group (e.g., nitro group, halogen) ortho or para to it. A nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), displaces the leaving group. researchgate.net
| Fluorination Type | Reagent | Substrate Requirement | Key Features |
| Electrophilic | Selectfluor, NFSI | Electron-rich aromatic ring | Direct fluorination, regioselectivity can be an issue |
| Nucleophilic (SNA_r) | KF, CsF | Electron-deficient ring with a good leaving group | Regiospecific, requires specific substitution patterns |
Precursor Chemistry and Synthetic Intermediates of 2-fluoro-N-methyl Benzeneethanamine Hydrochloride
The synthesis of 2-fluoro-N-methyl-benzeneethanamine hydrochloride relies on the availability of key precursors. The primary building blocks are a 2-fluorinated phenyl-containing synthon and a two-carbon ethylamine or equivalent synthon.
A key precursor is 2-fluorophenylacetic acid . This can be synthesized from 2-fluorotoluene (B1218778) through side-chain halogenation followed by cyanation and hydrolysis. google.com Another route to a related precursor, 2-fluorophenylacetone , involves the reaction of 2-fluorophenylacetic acid with methyllithium. chemicalbook.com
2-Fluorophenylacetaldehyde , another crucial precursor for reductive amination, can be prepared through various methods, including the oxidation of 2-(2-fluorophenyl)ethanol or the reduction of 2-fluorophenylacetyl chloride. The industrial synthesis of phenylacetaldehyde (B1677652) often involves the Darzen condensation or the oxidation of phenylethanol. google.com
Once the key 2-fluorinated carbonyl precursor is obtained, it can be converted to the target amine. For example, 2-fluorophenylacetic acid can be converted to the corresponding amide with methylamine, which is then reduced to yield 2-fluoro-N-methyl-benzeneethanamine.
Stereochemical Considerations in the Synthesis of 2-fluoro-N-methyl Benzeneethanamine Hydrochloride
The target molecule, 2-fluoro-N-methyl-benzeneethanamine, possesses a chiral center at the benzylic carbon of the ethylamine side chain. Therefore, its synthesis can result in a racemic mixture of enantiomers unless stereoselective methods are employed.
If the synthesis proceeds through the reductive amination of 2-fluorophenylacetone, a prochiral ketone, the use of a chiral reducing agent or a chiral auxiliary can induce stereoselectivity in the formation of the amine. Stereoselective reduction of imines using chiral catalysts, such as those based on cinchona alkaloids with trichlorosilane, has been shown to be effective for producing enantioenriched amines. nih.gov Similarly, transition metal-catalyzed asymmetric hydrogenation of imines is a powerful method for obtaining chiral amines. nih.gov
Another approach to obtaining a single enantiomer is through the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine like α-phenylethylamine, followed by fractional crystallization. researchgate.netnih.gov Enzymatic resolution, using lipases to selectively acylate one enantiomer of a racemic amine, is another effective method for separating enantiomers of phenylethylamine derivatives. nih.gov
| Stereoselective Method | Approach | Key Features |
| Asymmetric Synthesis | Stereoselective reduction of a prochiral imine using a chiral catalyst. | Direct formation of an enantioenriched product. |
| Chiral Resolution | Formation of diastereomeric salts with a chiral resolving agent. | Separation of a racemic mixture. |
| Enzymatic Resolution | Lipase-catalyzed selective acylation of one enantiomer. | High enantioselectivity under mild conditions. |
Molecular and Quantum Chemical Studies of 2 Fluoro N Methyl Benzeneethanamine Hydrochloride
Computational Chemistry and Molecular Modeling Applications
The strategic placement of fluorine in phenethylamine (B48288) derivatives can significantly alter their properties. nih.gov Computational chemistry serves as a powerful tool to predict and rationalize these changes, guiding further experimental research.
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure
Ab initio and Density Functional Theory (DFT) are cornerstone quantum mechanical methods used to elucidate the electronic structure of molecules from first principles, without reliance on empirical data. For 2-fluoro-N-methyl benzeneethanamine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can determine key electronic properties.
These calculations reveal the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential (MEP). The MEP map is particularly insightful, as it visualizes the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack, as well as noncovalent interactions like hydrogen bonding. acs.org The fluorine atom, being highly electronegative, creates a localized region of negative potential, while the protonated amine group (in the HCL salt form) presents a strongly positive region.
Key electronic descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability and lower reactivity.
Table 1: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Value / Description | Significance |
|---|---|---|
| HOMO Energy | Typically localized on the phenyl ring | Represents the ability to donate an electron. |
| LUMO Energy | Often distributed over the side chain and ring | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | ~5-7 eV (estimated) | Indicates electronic stability and reactivity. |
| Dipole Moment | Increased by the C-F bond | Influences solubility and intermolecular interactions. |
| Mulliken Charges | Negative charge on F; Positive charge on N | Quantifies the electron distribution among atoms. |
Note: The values in this table are representative estimates for a molecule of this class, derived from the principles of DFT. Actual values would require specific, dedicated computation.
Conformation Analysis and Energy Landscapes of Fluorinated Phenethylamines
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Fluorinated phenethylamines can adopt various conformations due to the rotation around single bonds, particularly the Cα-Cβ bond of the ethylamine (B1201723) side chain. researchgate.net
Computational methods are used to perform a potential energy surface (PES) scan by systematically rotating key dihedral angles and calculating the energy of each resulting structure. This analysis identifies the most stable, low-energy conformers. For phenethylamines, the side chain typically adopts either a gauche or anti conformation relative to the phenyl ring.
A study on the closely related 2-(2-fluoro-phenyl)-ethylamine (2-FPEA) confirmed through spectroscopy and DFT calculations that the gauche conformer is the most stable. acs.orgnih.gov This preference is often influenced by subtle noncovalent interactions, including intramolecular hydrogen bonding between the amine group and the π-system of the ring or even weak C-H···F interactions. nih.gov The gauche effect, an electrostatic interaction that favors a gauche arrangement of adjacent electronegative atoms (like fluorine and nitrogen), can also play a role in conformational preference. nih.gov
Table 2: Relative Energies of Potential Conformers
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population at 298 K |
|---|---|---|---|
| Gauche I | ~60° | 0.00 (most stable) | High |
| Gauche II | ~-60° | ~0.05 | High |
| Anti | ~180° | >1.0 | Low |
Note: This table illustrates a typical energy landscape for a fluorinated phenethylamine based on published studies of analogous compounds. The gauche conformers are generally favored.
Molecular Dynamics Simulations for Ligand-Receptor Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 2-fluoro-N-methyl benzeneethanamine, MD simulations can model its interaction with biological targets, such as receptors or transporter proteins. researchgate.net
The process involves placing the ligand (the phenethylamine) and the receptor into a simulated environment, typically a box of water molecules, and then calculating the forces between all atoms and their subsequent motions based on classical mechanics. These simulations, often spanning nanoseconds to microseconds, provide a dynamic picture of the binding process.
Analysis of MD trajectories can reveal:
Binding Stability: Root-Mean-Square Deviation (RMSD) of the ligand in the binding pocket indicates how stable the binding pose is.
Key Interactions: Identification of specific amino acid residues in the receptor that form lasting interactions (e.g., hydrogen bonds, ionic bonds, pi-pi stacking, hydrophobic interactions) with the ligand. science.gov
Conformational Changes: How the receptor and ligand adapt their shapes to accommodate each other upon binding.
For a protonated amine like 2-fluoro-N-methyl benzeneethanamine HCL, a key interaction in many neurological receptors is a salt bridge between the positive nitrogen and a negatively charged amino acid residue, such as aspartic acid. The fluorine atom on the phenyl ring can modulate pi-pi stacking interactions with aromatic residues like phenylalanine or tyrosine and may form weak C-H···F hydrogen bonds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks for Benzeneethanamines
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For the benzeneethanamine class, QSAR models are developed to predict a compound's activity based on calculated molecular descriptors. science.gov
The QSAR process involves:
Data Set Collection: Assembling a group of benzeneethanamine derivatives with known biological activities (e.g., receptor binding affinity).
Descriptor Calculation: For each molecule, a wide range of descriptors are calculated. These can include constitutional, topological, physicochemical, and quantum chemical parameters.
Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that best correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.gov
Validation: The model's predictive power is tested using an external set of compounds not used in its creation.
For phenethylamines, important descriptors often include hydrophobicity (logP), electronic parameters (like Hammett constants or atomic charges from DFT), and steric/shape indices. nih.gov Studies have shown that for a compound to be active, certain electronic and shape requirements must first be met, after which hydrophobicity often determines the potency. nih.gov A QSAR model could use these parameters to predict the activity of 2-fluoro-N-methyl benzeneethanamine based on the known effects of fluorine substitution on these descriptors.
Table 3: Common Descriptors in Phenethylamine QSAR Studies
| Descriptor Class | Example Descriptor | Information Provided |
|---|---|---|
| Physicochemical | LogP | Hydrophobicity, membrane permeability. |
| Electronic | HOMO/LUMO Energy | Reactivity, ability to form charge-transfer complexes. |
| Electronic | Mulliken Atomic Charges | Electrostatic interaction potential. |
| Topological | Wiener Index | Molecular branching and size. |
| Geometrical | Molecular Surface Area | Steric factors, accessibility for binding. |
Prediction of Spectroscopic Properties of 2-fluoro-N-methyl Benzeneethanamine Hydrochloride (e.g., NMR, IR, MS fragmentation patterns)
Computational chemistry is not only predictive of reactivity but also of spectroscopic signatures. DFT calculations can accurately predict vibrational frequencies, which correspond to peaks in an Infrared (IR) spectrum, and nuclear magnetic shielding constants, which can be converted into the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
IR Spectroscopy: Calculated vibrational frequencies can be assigned to specific molecular motions, such as C-F stretching, N-H stretching (of the hydrochloride salt), aromatic C-H bending, and CH₂ rocking. These predictions help in the interpretation of experimental IR spectra. The C-F bond typically exhibits a strong absorption in the 1000-1400 cm⁻¹ region.
NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts can be predicted with high accuracy. The predicted shifts for the aromatic protons and carbons near the fluorine atom would show the influence of its electron-withdrawing nature and through-space coupling (J-coupling). Furthermore, ¹⁹F NMR is a highly specific technique where the chemical shift of the fluorine atom provides a unique identifier for the molecule. researchgate.net
Mass Spectrometry (MS): While direct prediction of MS fragmentation is complex, computational chemistry can help rationalize observed fragmentation patterns. By calculating the energies of potential fragment ions, a likely fragmentation pathway can be proposed. For 2-fluoro-N-methyl benzeneethanamine, a primary fragmentation pathway would likely involve benzylic cleavage to form a fluorotropylium-type cation or the loss of the N-methyl group, leading to characteristic fragment ions.
Table 4: Predicted Spectroscopic Data (Illustrative)
| Spectroscopy | Feature | Predicted Value / Observation |
|---|---|---|
| IR | C-F Stretch | ~1250 cm⁻¹ |
| IR | N-H Stretch (salt) | Broad, ~2400-3000 cm⁻¹ |
| ¹H NMR | Aromatic Protons | Complex multiplet, ~7.0-7.5 ppm |
| ¹³C NMR | C-F Carbon | ~160 ppm (JCF ~245 Hz) |
| ¹⁹F NMR | Ar-F | ~ -110 to -130 ppm |
| MS Fragment | Major Fragment Ion | m/z = 109 (fluorotropylium ion) |
Note: These are illustrative values typical for a compound with this structure.
Receptor Pharmacology and Binding Kinetics of 2 Fluoro N Methyl Benzeneethanamine Hydrochloride in Vitro/ex Vivo
Serotonin (B10506) Receptor Systems (5-HTRs) and Subtype Specificity of Phenethylamine (B48288) Analogs
The phenethylamine scaffold is a common feature in many ligands that target serotonin receptors (5-HTRs), a diverse family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel. nih.gov The substitution pattern on the phenethylamine core is a critical determinant of affinity and selectivity across the various 5-HT receptor subtypes. frontiersin.org
The 5-HT2A receptor is a key target for many psychoactive phenethylamines. Structure-activity relationship (SAR) studies reveal that substitutions on the phenyl ring significantly modulate binding affinity. For instance, placing alkyl or halogen groups at the para (4-position) of the phenyl ring can maintain or enhance affinity for the 5-HT2A receptor. frontiersin.org However, the positional isomerism of these substitutions is crucial.
In the case of 2-fluoro-N-methyl benzeneethanamine, the fluorine atom is at the ortho (2-position). Available information suggests that 2-fluoromethamphetamine (B12719950) does not activate serotonin receptors, including the 5-HT2A subtype. wikipedia.org This indicates a low affinity or lack of agonistic activity at this receptor, distinguishing it from many other phenethylamine derivatives, such as the 2,5-dimethoxy-substituted compounds which often show high affinity. frontiersin.orgnih.gov The lack of interaction with the 5-HT2A receptor is a defining characteristic of its pharmacological profile.
| Substitution Position | Substituent Type | General Effect on 5-HT2A Affinity | Example Compound(s) |
|---|---|---|---|
| 4-position (para) | Halogen (e.g., Br, I) | High Affinity | DOB, DOI |
| 2,5-positions | Methoxy (CH₃O) | High Affinity (often combined with 4-sub) | 2C-O series, DOB, DOI |
| 2-position (ortho) | Fluorine (F) | Reported to not activate receptor | 2-Fluoromethamphetamine |
| Amine (N-substitution) | Methyl (CH₃) | Minor influence on affinity vs. unsubstituted amine | Amphetamines vs. Phenethylamines |
| Amine (N-substitution) | Benzyl | Can significantly increase affinity | N-benzyl phenethylamines |
Beyond the 5-HT2A receptor, the pharmacological activity of phenethylamines is largely determined by their interactions with monoamine transporters. It is suggested that the primary mechanism of action for 2-fluoro-N-methyl benzeneethanamine involves the inhibition of norepinephrine (B1679862) reuptake. wikipedia.org This action would lead to increased extracellular concentrations of norepinephrine.
Radioligand Binding Assays and Competition Studies with 2-fluoro-N-methyl Benzeneethanamine Hydrochloride
Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity of a compound for a specific receptor. nih.gov These experiments typically involve incubating a biological preparation (like cell membranes expressing the receptor of interest) with a fixed concentration of a radioactively labeled ligand (a radioligand) that is known to bind to the receptor with high affinity. revvity.com
In a competition binding experiment, increasing concentrations of an unlabeled compound (the "competitor," in this case, 2-fluoro-N-methyl benzeneethanamine) are added to the preparation. The competitor displaces the radioligand from the receptor, and the reduction in radioactivity is measured. The data are used to calculate the IC50 value, which is the concentration of the competitor required to inhibit 50% of the specific binding of the radioligand. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity (Kd) of the radioligand used. uwec.edu
While this is the standard methodology, specific radioligand competition studies detailing the Ki values for 2-fluoro-N-methyl benzeneethanamine HCL at key receptors (5-HT2A, DAT, NET) are not present in the available scientific literature. The table below is an illustrative example of how data from such an assay would be presented.
| Target | Radioligand Used | IC50 of Competitor (nM) | Calculated Ki of Competitor (nM) |
|---|---|---|---|
| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | (Data Not Available) | (Data Not Available) |
| Dopamine (B1211576) Transporter (DAT) | [³H]-WIN 35,428 | (Data Not Available) | (Data Not Available) |
| Serotonin 5-HT2A Receptor | [³H]-Ketanserin | (Data Not Available) | (Data Not Available) |
Functional Receptor Assays for Agonistic and Antagonistic Profiles
Functional assays move beyond simple binding to measure the physiological response initiated by a ligand-receptor interaction. These assays determine whether a compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor from activation by an agonist), or an inverse agonist (reducing the receptor's basal activity).
For GPCRs like the 5-HT2A receptor, activation leads to two primary intracellular signaling cascades: G-protein-mediated signaling and β-arrestin-mediated signaling. Functional assays are designed to quantify these events.
G-protein Coupling Assays: Upon agonist binding, a GPCR undergoes a conformational change that allows it to activate a specific heterotrimeric G-protein (e.g., Gq/11 for the 5-HT2A receptor). This activation can be measured by quantifying the binding of GTPγS (a non-hydrolyzable GTP analog) to the Gα subunit or by measuring the downstream production of second messengers, such as inositol (B14025) phosphates or calcium mobilization. chemicalbook.comnih.gov
Beta-arrestin (β-arrestin) Recruitment Assays: Following G-protein activation, the receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which desensitizes the G-protein signal and initiates a separate wave of signaling. β-arrestin recruitment can be measured using techniques like enzyme-fragment complementation (EFC), where the receptor and β-arrestin are tagged with enzyme fragments that form a functional enzyme and produce a detectable signal (e.g., luminescence) upon interaction.
For 2-fluoro-N-methyl benzeneethanamine, which reportedly does not activate the 5-HT2A receptor, it would be expected to produce a null result in G-protein coupling and β-arrestin recruitment assays specific to this receptor.
Ligand bias, or functional selectivity, describes the ability of different agonists at the same receptor to stabilize distinct receptor conformations, thereby preferentially activating one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin signaling). This phenomenon is of significant interest at the 5-HT2A receptor, where biased agonism has been proposed to differentiate the effects of various psychedelic and non-psychedelic agonists. A biased agonist might show high potency and efficacy for G-protein activation but little to no recruitment of β-arrestin, or vice versa.
The concept of ligand bias is only applicable to compounds that act as agonists at the receptor . Since 2-fluoro-N-methyl benzeneethanamine is not considered a 5-HT2A agonist, it would not exhibit ligand bias at this receptor. wikipedia.org Its functional profile is instead defined by its activity as a reuptake inhibitor at catecholamine transporters.
Structure-Activity Relationship (SAR) Elucidation of 2-fluoro-N-methyl Benzeneethanamine Hydrochloride and its Analogs
The pharmacological activity of phenethylamine derivatives is intricately linked to their chemical structure. Modifications to the phenyl ring, the ethylamine (B1201723) side chain, or the amino group can significantly alter a compound's affinity and efficacy at various receptors and transporters. The following sections explore the structure-activity relationships of 2-fluoro-N-methyl benzeneethanamine and its analogs.
Impact of Fluorine Substitution on Receptor Interactions
The introduction of a fluorine atom to the phenyl ring of phenethylamines can modulate several physicochemical properties, including lipophilicity, metabolic stability, and electronic distribution, which in turn can influence receptor interactions. herts.ac.ukdiva-portal.org Selective fluorination is a common strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic profile of drug candidates. nih.gov
In the case of fluorinated amphetamines, the position of the fluorine atom on the phenyl ring is a critical determinant of pharmacological activity. While specific in vitro binding data for 2-fluoro-N-methyl benzeneethanamine at monoamine transporters is not extensively detailed in publicly available literature, qualitative reports and comparative analyses with its isomers provide some insights. It has been suggested that 2-FMA primarily acts as a norepinephrine-dopamine releasing agent with limited interaction with the serotonin transporter (SERT). iiab.me This is in contrast to some other fluorinated amphetamines, such as 4-fluoroamphetamine (4-FA), which exhibit more pronounced serotonergic activity. en-academic.com One source indicates that 2-FMA does not activate serotonin receptors, including the 5-HT2A receptor. researchgate.net This suggests that the ortho-positioning of the fluorine atom in 2-FMA may sterically or electronically disfavor interaction with the serotonin transporter and certain serotonin receptor subtypes.
Role of the N-Methyl Group in Binding and Efficacy
The presence of a methyl group on the nitrogen atom of the phenethylamine backbone is a defining feature of amphetamine-class compounds and significantly influences their pharmacological profile. N-methylation generally increases the potency of phenethylamines as central nervous system stimulants. nih.gov In comparison to its non-methylated counterpart, 2-fluoroamphetamine (B239227) (2-FA), 2-fluoro-N-methyl benzeneethanamine (2-FMA) is often described as having a longer duration of action and a different subjective character, which can be attributed to the N-methyl group's impact on metabolic stability and interaction with monoamine transporters.
Comparative Analysis with Parent Phenethylamine and Amphetamine Analogs
The pharmacological profile of 2-fluoro-N-methyl benzeneethanamine can be better understood by comparing it to its structural relatives, including the parent compound phenethylamine, as well as amphetamine and its fluorinated analogs.
Phenethylamine itself is an endogenous trace amine that acts as a central nervous system stimulant, though its effects are transient due to rapid metabolism. Amphetamine, the alpha-methylated analog of phenethylamine, exhibits significantly enhanced potency and duration of action due to increased resistance to metabolism and enhanced interaction with monoamine transporters.
When comparing 2-FMA to its non-fluorinated parent, methamphetamine, user reports often describe 2-FMA as a more "functional" stimulant with less euphoria, suggesting potential differences in their interaction with the dopamine and serotonin systems. The addition of the fluorine atom at the 2-position appears to modulate the classic effects of methamphetamine.
A comparison with its positional isomers, 3-FMA and 4-FMA, highlights the importance of the fluorine position. 4-Fluoromethamphetamine (4-FMA) is reported to have more pronounced serotonergic effects compared to 2-FMA. This underscores how a subtle change in the location of the fluorine substituent can dramatically shift the pharmacological profile from a primarily catecholaminergic agent (2-FMA) to a more mixed-action releaser.
Unfortunately, a lack of publicly available, quantitative in vitro binding data for 2-FMA prevents a direct, data-driven comparison of its receptor affinities with these analogs. Such data would be invaluable for a more precise elucidation of its structure-activity relationships.
Data Tables
Due to the absence of specific in vitro binding affinity data (Ki or IC50 values) for 2-fluoro-N-methyl benzeneethanamine hydrochloride in the reviewed scientific literature, a data table for its receptor pharmacology and binding kinetics cannot be generated at this time.
Similarly, a comprehensive comparative data table with its parent and analog compounds is not feasible without these crucial data points.
Metabolic Pathways and Enzyme Kinetics of 2 Fluoro N Methyl Benzeneethanamine Hydrochloride in Vitro
Hepatic Metabolism Pathways of Benzeneethanamine Derivatives
The liver is the principal organ for drug metabolism, equipped with a vast array of enzymes to process foreign compounds. wur.nlwur.nl For benzeneethanamine derivatives, the primary metabolic routes observed in in vitro systems such as human liver microsomes (HLMs) include:
Hydroxylation: This reaction involves the addition of a hydroxyl (-OH) group to the molecule, typically on the aromatic ring.
N-dealkylation: This process removes the methyl group from the nitrogen atom, a common pathway for N-methylated compounds. nih.govnih.gov For 2-fluoro-N-methyl benzeneethanamine, this would yield 2-fluorobenzeneethanamine.
O-demethylation: While not directly applicable to the parent compound, this pathway is relevant for metabolites that may undergo methoxylation. nih.gov
Glucuronidation: A major Phase II pathway where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to the molecule, significantly increasing its water solubility. nih.govwikipedia.org
Sulfation: Another Phase II conjugation reaction, catalyzed by sulfotransferases, which adds a sulfonate group.
These pathways often occur sequentially, with Phase I modifications creating a site for subsequent Phase II conjugation. wur.nl
Role of Cytochrome P450 (CYP) Enzymes in Biotransformation
The cytochrome P450 (CYP) superfamily of enzymes is the most important enzyme system involved in Phase I drug metabolism. springernature.commdpi.com These enzymes are monooxygenases that catalyze the oxidation of a wide variety of substrates. wur.nl The specific CYP isoforms involved determine the rate and pathway of metabolism, which can have significant implications for a compound's efficacy and potential for drug-drug interactions. springernature.com Identifying which CYP enzymes metabolize a compound is a critical step in drug development, often assessed using recombinant CYP enzymes or by using selective chemical inhibitors in HLM incubations. nih.govspringernature.com
Identification of Specific CYP Isoforms Involved
While direct data for 2-fluoro-N-methyl benzeneethanamine is unavailable, studies on analogous compounds provide strong indications of the likely participating CYP isoforms. The metabolism of phenethylamines and amphetamines is heavily mediated by the CYP2 family, particularly CYP2D6. nih.govnih.gov
Research on other fluorinated amphetamines and related structures has identified several key enzymes:
CYP2D6: This is a primary enzyme in the metabolism of many phenethylamine-type compounds. nih.govnih.gov It is known to catalyze hydroxylation and O-demethylation. nih.gov
CYP3A4: As the most abundant CYP in the human liver, it is involved in the metabolism of a vast number of drugs and often contributes to N-dealkylation pathways. wur.nlnih.govnih.gov
CYP1A2: This isoform is also known to contribute to the N-dealkylation of various compounds and the metabolism of molecules like MDMA. nih.govnih.gov
Other CYPs: Studies on 4-fluoromethamphetamine (4-FMA) have also implicated CYP2E1 in its biotransformation. nih.gov Furthermore, research on the N-dealkylation of other drugs suggests potential involvement from CYP2C19. nih.govnih.gov
The table below summarizes the CYP isoforms involved in the metabolism of related benzeneethanamine derivatives.
Table 1: Cytochrome P450 Isoforms Implicated in the Metabolism of Benzeneethanamine Derivatives
| CYP Isoform | Metabolic Reaction | Example Substrate (Analogous Compound) | Reference |
|---|---|---|---|
| CYP2D6 | Hydroxylation, O-Demethylation, N-dealkylation | Phenethylamines, Methamphetamine, 4-FMA | nih.govnih.govnih.gov |
| CYP3A4 | N-dealkylation, Cytotoxicity Metabolism | Perphenazine, 4-FMA | nih.govnih.gov |
| CYP1A2 | N-dealkylation, Oxidative Metabolism | Perphenazine, MDMA | nih.govnih.gov |
| CYP2C19 | N-dealkylation | Perphenazine | nih.govnih.gov |
| CYP2E1 | Cytotoxicity Metabolism | 4-FMA | nih.gov |
Involvement of UDP-Glucuronosyltransferases (UGTs) and Other Phase II Enzymes
Following Phase I oxidation by CYPs, the resulting metabolites often undergo Phase II conjugation reactions. wur.nl The most prominent of these is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org UGTs transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate, creating a more polar glucuronide conjugate that is readily excreted. nih.govxenotech.com
The human UGT superfamily includes several enzymes from the UGT1A and UGT2B families that are crucial for drug metabolism. xenotech.comyoutube.com For instance, studies on the metabolites of MDMA have shown the involvement of a wide array of UGTs, including UGT1A1, UGT1A3, UGT1A8, UGT1A9, and several UGT2B isoforms. nih.gov It is highly probable that hydroxylated metabolites of 2-fluoro-N-methyl benzeneethanamine would serve as substrates for these enzymes in the liver. researchgate.net
Identification and Structural Elucidation of Major Metabolites (in vitro models)
Based on the established metabolic pathways for similar compounds, the primary metabolites of 2-fluoro-N-methyl benzeneethanamine expected to be identified in in vitro models like HLMs or hepatocytes would include:
N-dealkylated Metabolite: The removal of the methyl group would produce 2-fluorobenzeneethanamine . This is a common and often major pathway for N-methylated amines. nih.gov
Hydroxylated Metabolites: Hydroxylation is likely to occur on the phenyl ring, leading to various isomers of hydroxy-2-fluoro-N-methyl benzeneethanamine .
Hydroxylated and N-dealkylated Metabolite: A combination of the above pathways would result in hydroxy-2-fluorobenzeneethanamine .
Glucuronide Conjugates: The hydroxylated metabolites are prime candidates for conjugation with glucuronic acid, forming O-glucuronides which are typically major excretory products. nih.govwikipedia.org
The presence of the fluorine atom might also lead to defluorination, although the carbon-fluorine bond is generally strong and often increases metabolic stability. manchester.ac.uknih.gov However, CYP-mediated oxidative defluorination has been observed for some compounds. manchester.ac.uk
Metabolic Stability and Intrinsic Clearance Assessment (in vitro models)
Metabolic stability is a critical parameter assessed during drug discovery, as it determines a compound's half-life and exposure in the body. researchgate.netresearchgate.net It is evaluated in vitro using systems like liver microsomes or hepatocytes by measuring the rate at which the parent compound is consumed over time. researchgate.netnih.gov
Key parameters determined from these assays are:
In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized. A shorter half-life indicates lower metabolic stability. nih.gov
Intrinsic Clearance (CLint): This represents the inherent ability of the liver to metabolize a drug, independent of blood flow. researchgate.netnih.gov It is calculated from the rate of metabolism in in vitro systems and can be used to predict in vivo hepatic clearance. researchgate.net
Comparative Studies with Structural Analogs and Derivatives of 2 Fluoro N Methyl Benzeneethanamine Hydrochloride
Systematic Comparison with Non-Fluorinated N-methyl Benzeneethanamine
The introduction of a fluorine atom to the N-methyl benzeneethanamine structure significantly alters its electronic properties, which can, in turn, influence its pharmacological profile. N-methyl benzeneethanamine, also known as N-methylphenethylamine, is a stimulant that acts as a releasing agent of norepinephrine (B1679862) and dopamine (B1211576). wikipedia.org
The non-fluorinated parent compound, phenethylamine (B48288), is a natural monoamine alkaloid that acts as a central nervous system stimulant. wikipedia.org Its effects are mediated by binding to the trace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. wikipedia.org However, phenethylamine is rapidly metabolized by monoamine oxidase (MAO), limiting its oral bioavailability and duration of action. wikipedia.org
Fluorination at the 2-position of the benzene (B151609) ring, as in 2-fluoro-N-methyl Benzeneethanamine, is expected to modify the compound's lipophilicity and metabolic stability. The carbon-fluorine bond is highly stable, and its presence can block metabolic pathways that would otherwise deactivate the molecule, potentially leading to a longer half-life and increased central nervous system penetration. While direct comparative studies on the potency and efficacy at specific receptors between 2-fluoro-N-methyl Benzeneethanamine and N-methyl Benzeneethanamine are not extensively detailed in the provided results, the principles of medicinal chemistry suggest that the 2-fluoro substitution would lead to a distinct pharmacological profile.
| Feature | N-methyl Benzeneethanamine | 2-fluoro-N-methyl Benzeneethanamine |
| Structure | Phenethylamine with a methyl group on the amine. | N-methyl benzeneethanamine with a fluorine atom at the 2-position of the phenyl ring. |
| Known Action | Norepinephrine and dopamine releasing agent. wikipedia.org | Primarily used as a pharmaceutical intermediate. chembk.com |
| Metabolism | Subject to rapid metabolism by MAO. wikipedia.org | Fluorine substitution may increase metabolic stability. |
Evaluation against Other Halogenated Phenethylamine Analogs (e.g., 2-chloro, 2-bromo, 2-iodo analogs)
The nature of the halogen substituent on the phenethylamine ring plays a critical role in determining the mechanism of action. Studies on para-halogenated phenethylamines reveal significant differences in their serotonergic effects. nih.gov For instance, p-chlorophenethylamine acts as an indirect serotonin (B10506) agonist by promoting its release, while p-fluorophenethylamine behaves as a direct serotonin agonist. nih.gov The bromo- and iodo-derivatives appear to exhibit both direct and indirect serotonergic properties. nih.gov
While the available research primarily focuses on para- (4-position) halogenation, these findings provide a framework for understanding the potential impact of ortho- (2-position) halogenation. The electronegativity and size of the halogen atom influence receptor binding and functional activity.
| Analog | Potential Mechanism of Action (based on para-substituted analogs) nih.gov |
| 2-fluoro-N-methyl Benzeneethanamine | Likely a direct serotonin agonist. |
| 2-chloro-N-methyl Benzeneethanamine | Likely an indirect serotonin agonist (release). |
| 2-bromo-N-methyl Benzeneethanamine | May possess both direct and indirect serotonergic activity. |
| 2-iodo-N-methyl Benzeneethanamine | May possess both direct and indirect serotonergic activity. |
It is important to note that these are extrapolations from para-substituted analogs, and the specific pharmacology of the ortho-substituted compounds may differ.
Differentiation from Alpha-Methylated Analogs (e.g., 2-Fluoromethamphetamine)
Alpha-methylation of the phenethylamine sidechain, creating an amphetamine derivative, significantly impacts pharmacological properties. 2-Fluoromethamphetamine (B12719950) (2-FMA) is a stimulant of the amphetamine family. wikipedia.org Unlike its parent compound, 2-fluoro-N-methyl Benzeneethanamine, 2-FMA has a methyl group at the alpha position of the ethylamine (B1201723) sidechain. wikipedia.orgnih.gov
This structural difference is crucial. The alpha-methyl group provides resistance to metabolism by monoamine oxidase (MAO), which typically breaks down phenethylamines. wikipedia.org This results in a longer duration of action for amphetamine analogs compared to their phenethylamine counterparts. 2-FMA is reported to be a norepinephrine reuptake inhibitor with less euphoric effects compared to other amphetamines. wikipedia.org It does not appear to activate serotonin receptors like the 5-HT2A receptor. wikipedia.org
| Feature | 2-fluoro-N-methyl Benzeneethanamine | 2-Fluoromethamphetamine (2-FMA) |
| Structure | A phenethylamine derivative. chembk.com | An amphetamine derivative (alpha-methylated phenethylamine). wikipedia.org |
| Chemical Name | 2-fluoro-N-methyl benzeneethanamine. chembk.com | (RS)-1-(2-Fluorophenyl)-N-methylpropan-2-amine. wikipedia.org |
| Mechanism of Action | Likely serotonergic activity. | Primarily a norepinephrine reuptake inhibitor. wikipedia.org |
| Serotonin Activity | Expected to have direct agonist activity at serotonin receptors based on fluorophenethylamine data. nih.gov | Does not activate serotonin receptors like 5-HT2A. wikipedia.org |
Comparative Receptor Binding and Functional Profiles of Analogous Compounds
The binding affinities and functional activities of phenethylamine derivatives are highly dependent on their substitution patterns. For example, studies on para-halogenated phenethylamines have shown that p-fluorophenethylamine acts as a direct 5-HT agonist, while the chloro-, bromo-, and iodo-analogs have indirect or mixed actions. nih.gov
Research into bivalent (two-headed) phenethylamine ligands has provided insights into dopamine transporter (DAT) binding. These studies show that the binding affinity of diphenethylamines increases with the length of the spacer connecting the two phenethylamine units, suggesting that the spacer length is a critical parameter for cooperative binding. nih.gov While these are not direct analogs of 2-fluoro-N-methyl benzeneethanamine, they illustrate the principle that small structural changes can lead to significant differences in receptor interaction.
N-substituted phenethylamines bearing larger groups can behave more like non-translocated DAT inhibitors rather than substrates. nih.gov This indicates that the nature of the N-substituent is a key determinant of the functional outcome at the transporter.
Influence of N-Substitution (e.g., N-benzyl, N-hydroxy) on Pharmacological Properties
Modification of the N-substituent on the phenethylamine core can dramatically alter pharmacological properties. While early studies with simple N-alkyl groups (methyl, ethyl, propyl) showed diminished activity, N-benzyl substitution has been found to significantly enhance both binding affinity and functional activity at 5-HT2A receptors for certain phenethylamines. nih.gov Specifically, N-(2-methoxy)benzyl substitution has been shown to dramatically improve the in vivo 5-HT2A activation of some phenethylamines. nih.gov
The introduction of an N-hydroxy group also modifies the pharmacological profile. For example, N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine is a controlled substance, indicating significant psychoactive properties. www.gov.uk While specific data on N-benzyl or N-hydroxy derivatives of 2-fluorophenethylamine (B1298874) is limited in the provided results, the general principle is that these substitutions can lead to compounds with potent and selective activities. For instance, the synthesis of BENZYL-(2-FLUORO-BENZYL)-AMINE has been documented. chemicalbook.com
| N-Substitution | Influence on Pharmacological Properties |
| N-methyl | Generally maintains stimulant activity. wikipedia.org |
| N-benzyl | Can dramatically increase affinity and functional activity at 5-HT2A receptors for some phenethylamines. nih.gov |
| N-hydroxy | Can lead to potent psychoactive compounds. www.gov.uk |
An exploration of prospective research avenues for 2-fluoro-N-methyl Benzeneethanamine Hydrochloride (2-FMA HCl) reveals significant potential for innovation in synthetic chemistry, computational analysis, pharmacology, analytical methodology, and neurobiological tool development. As a fluorinated analog of methamphetamine, 2-FMA's unique pharmacological profile warrants further investigation to unlock its full potential as a research tool and to understand its properties more comprehensively. Future studies are poised to refine its creation, model its interactions, elucidate its biological mechanisms, enhance its detection, and leverage its structure for advanced in vitro applications.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for optimizing the synthesis of 2-fluoro-N-methyl benzeneethanamine HCl, and how can factorial design improve yield?
- Methodological Answer : Synthesis optimization should focus on variables like reaction temperature, solvent polarity, and stoichiometric ratios of precursors (e.g., fluorinated benzylamines or methylamine derivatives). A fractional factorial design (FFD) can systematically evaluate interactions between these variables, reducing the number of required trials while maximizing yield . For example, analogs like 4-fluoro-a,a-dimethyl-benzeneethanamine HCl (CAS 2413-54-9) have been synthesized via bromo-fluorobenzyl intermediates, suggesting halogen exchange or nucleophilic substitution as viable pathways .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) are critical for confirming molecular structure. Differential scanning calorimetry (DSC) can validate melting points (e.g., mp 249°C–254°C for structurally similar bromo-fluorobenzylamine HCl ). High-performance liquid chromatography (HPLC) with UV detection, calibrated against USP reference standards (e.g., phenyramidol HCl in ), ensures purity >95% by quantifying impurities like unreacted precursors or degradation byproducts .
Q. How can researchers assess the hygroscopicity and solubility of this compound under varying pH conditions?
- Methodological Answer : Gravimetric analysis under controlled humidity (e.g., 25°C, 60% RH) quantifies hygroscopicity. Solubility profiles across pH 1–13 should be determined using shake-flask methods with buffered solutions. For instance, analogs like benzylamine HCl exhibit pH-dependent solubility due to protonation of the amine group, which can guide experimental protocols .
Advanced Research Questions
Q. How should researchers design stability studies to evaluate the degradation kinetics of this compound under thermal and oxidative stress?
- Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling can model degradation pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products, while Arrhenius kinetics extrapolate shelf life. Evidence from pharmaceutical reference standards (e.g., phenytoin in ) highlights the importance of monitoring hydrolytic cleavage of the N-methyl group and fluorine displacement .
Q. What strategies are effective for resolving contradictions in reported pharmacological activity data for fluorinated benzeneethanamine derivatives?
- Methodological Answer : Meta-analysis of existing studies should categorize variables such as assay type (e.g., receptor binding vs. functional activity), cell line specificity, and enantiomeric purity. For example, discrepancies in receptor affinity might arise from racemic mixtures vs. enantiopure samples. Theoretical frameworks ( ) emphasize aligning data interpretation with mechanistic hypotheses, such as fluorine’s electron-withdrawing effects on amine protonation .
Q. How can theoretical frameworks guide the integration of this compound into studies on neurotransmitter analog design?
- Methodological Answer : Link the compound’s structure-activity relationships (SAR) to established theories on amine neurotransmission. For instance, the fluorine atom’s impact on lipophilicity and blood-brain barrier permeability can be modeled using quantitative structure-activity relationship (QSAR) tools. underscores the need to align experimental outcomes with theoretical predictions, such as comparing in silico docking results with in vitro efficacy data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
